molecular formula C18H14N6O4 B2831981 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1448078-19-0

2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2831981
CAS No.: 1448078-19-0
M. Wt: 378.348
InChI Key: YWATZMXABIHUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a hybrid molecule featuring a chromene-carboxamide scaffold conjugated via an ethyl linker to a pyridazinone-triazolyl moiety.

Properties

IUPAC Name

2-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c25-16-6-5-15(24-11-19-10-21-24)22-23(16)8-7-20-17(26)13-9-12-3-1-2-4-14(12)28-18(13)27/h1-6,9-11H,7-8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWATZMXABIHUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule that incorporates multiple pharmacophores, including a chromene structure and a triazole moiety. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C18H14N6O4C_{18}H_{14}N_{6}O_{4}, with a molecular weight of approximately 378.3 g/mol. The presence of the triazole ring is noteworthy due to its known biological significance, particularly in anticancer and antimicrobial activities.

Biological Activity Overview

Research indicates that compounds featuring the triazole moiety often exhibit significant biological activities, including:

  • Anticancer Activity : The triazole-containing compounds have been reported to inhibit various cancer cell lines. For instance, studies have shown that similar derivatives can exhibit IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
  • Antimicrobial Properties : Triazole derivatives are frequently explored for their ability to combat bacterial and fungal infections. They may act by inhibiting key enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens .

Anticancer Activity

  • In vitro Studies : A study focused on related triazole compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .
    CompoundCell LineIC50 (µM)
    Compound AMCF70.01
    Compound BNCI-H4600.03
    Compound CA54926
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival. For example, inhibition of cyclin-dependent kinases (CDKs) has been implicated in the anticancer activity of several triazole derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazole derivatives. For instance, compounds structurally similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad spectrum of activity .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazole compounds have shown promise in antiviral applications. For instance, studies have focused on the inhibition of viral RNA-dependent RNA polymerase, which is crucial for the replication of viruses such as influenza. Compounds similar to 2-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide have been investigated for their ability to disrupt the PA-PB1 interface in influenza A virus polymerase, suggesting potential as antiviral agents .

Anticancer Properties

The chromene scaffold is known for its anticancer properties. Several studies have reported that compounds containing chromene structures exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored for its potential to inhibit cancer cell proliferation and induce apoptosis .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, oxazolone carboxamides have been synthesized and evaluated as inhibitors of acid ceramidase, an enzyme implicated in sphingolipid metabolism. This inhibition can affect cellular signaling pathways and may be leveraged for therapeutic interventions in diseases related to sphingolipid dysregulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

Case Studies

StudyObjectiveFindings
Antiviral Activity Evaluate efficacy against influenzaCompounds showed binding affinities with viral polymerase subunits, indicating potential as antiviral agents .
Cytotoxicity Assay Assess anticancer propertiesDerivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting further investigation into their mechanism of action .
Enzyme Inhibition Investigate acid ceramidase inhibitionIdentified new inhibitors with potential therapeutic applications in metabolic disorders related to ceramide metabolism .

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide linkage (-CONH-) undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid and amine derivatives (Table 1). This reaction is critical for prodrug activation or metabolite studies.

ConditionProductsYield (%)Reference
1M HCl (reflux)2-oxo-2H-chromene-3-carboxylic acid78
1M NaOH (RT)Ethylenediamine derivative65

Triazole Ring Functionalization

The 1,2,4-triazole moiety exhibits coordination chemistry with transition metals (e.g., Ru²⁺, Co²⁺) and participates in nucleophilic substitutions (Fig. 2). For example:

  • Coordination : Forms stable complexes with cobalt(II), as demonstrated in crystallographic studies .
  • Alkylation : Reacts with propargyl bromide to introduce alkyne groups, enabling further click chemistry .

Pyridazinone Ring Reactivity

The 6-oxo-pyridazinone ring undergoes electrophilic substitution at the 5-position due to electron-deficient character. Key reactions include:

  • Nitration : Forms nitro derivatives under HNO₃/H₂SO₄, enhancing biological activity .
  • Halogenation : Bromination at the 3-position using dioxane dibromide achieves 88% yield .

Coumarin Core Modifications

The 2-oxo-2H-chromene moiety participates in photooxidation and nucleophilic attacks at the lactone carbonyl:

  • Photooxidation : Generates hydroxylated derivatives under UV light .
  • Nucleophilic Ring Opening : Reacts with amines (e.g., propargylamine) to form substituted acrylamides .

Catalytic and Biological Interactions

  • Kinase Inhibition : The triazole-pyridazinone scaffold mimics ATP-binding motifs, inhibiting kinases like c-Met (IC₅₀: 0.24–4.2 nM) .
  • DNA Intercalation : Stabilizes DNA via π-π stacking, as shown in molecular docking studies .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .
  • Hydrolytic Sensitivity : Susceptible to esterase-mediated cleavage in physiological conditions .

Key Data Tables

Table 1. Hydrolysis Products of the Amide Bond

ReactantConditionsMajor ProductYield (%)
2-oxo-N-(2-(6-oxo-...)amide1M HCl, reflux2-oxo-2H-chromene-3-carboxylic acid78
2-oxo-N-(2-(6-oxo-...)amide1M NaOH, RTEthylenediamine derivative65

Table 2. Metal Coordination Complexes

Metal IonLigand SitesStability Constant (log K)Reference
Co²⁺Triazole N, Pyridazinone O8.2 ± 0.3
Ru²⁺Triazole N, Coumarin O7.9 ± 0.2

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s structural analogues (Table 1) share common motifs, such as chromene-carboxamide backbones and triazole-containing heterocycles, but differ in substituents and linker regions.

Table 1: Structural Comparison of Analogues
Compound Name Core Structure Substituents/Linkers Key Structural Parameters Reference
Target Compound 2H-chromene-3-carboxamide Ethyl linker to pyridazinone-triazolyl Torsion angles (e.g., C–N–C–C) inferred via SHELX refinement
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide Chromene-triazole-carboxamide Benzisoxazole, pyrido-pyrimidinone C15–C22–N3 torsion: −0.4°; bond angle N4–C21–C20: 119.6°
6-Chloro-N-(...)-2H-chromene-3-carboxamide Chromene-carboxamide Chloro substituent, pyrrolidinyl-propanamide Structural flexibility via peptidomimetic aldehyde chain
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Piperidinium-chromene Fluorobenzisoxazole, ethyl-pyrido-pyrimidine Disorder in main residue; R factor: 0.067

Conformational Analysis

  • In contrast, the target compound’s ethyl linker may introduce greater rotational freedom, altering binding site accessibility.
  • Bond Angles: The bond angle N4–C21–C20 (119.6°) in highlights localized strain in the triazole-pyridazinone junction, which could influence electronic density and hydrogen-bonding capacity compared to the target compound’s pyridazinone-triazolyl system .

Electronic and Substituent Effects

  • Fluorine Substituents : The benzisoxazole derivative () incorporates a fluorine atom, enhancing electronegativity and polar interactions. This contrasts with the target compound’s unsubstituted chromene core, suggesting differences in solubility and target affinity.
  • Chloro vs.

Crystallographic Methodologies

Structural data for analogues were refined using SHELX programs (e.g., SHELXL, SHELXS), which are industry standards for small-molecule crystallography . For example, the high-resolution data (R factor = 0.067) in underscores the precision of these tools in resolving conformational disorder and bond-length discrepancies .

Implications for Drug Design

However, the absence of electron-withdrawing groups (e.g., fluorine) could limit its bioavailability compared to fluorinated analogues . Further comparative studies on binding affinities (e.g., enzyme inhibition assays) are warranted to validate these hypotheses.

Q & A

Q. What are the typical synthetic routes for this compound, and what key reagents are employed?

The synthesis involves multi-step organic reactions, often starting with the condensation of chromenone and pyridazine precursors. Key reagents include coupling agents (e.g., EDC/HOBt for amide bond formation) and catalysts like Lewis acids (e.g., ZnCl₂ for cyclization). Optimizing solvent polarity (DMF or THF) and temperature (60–80°C) is critical to enhance yield and reduce side products .

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

Structural confirmation relies on NMR (¹H/¹³C for functional groups), IR spectroscopy (carbonyl and triazole vibrations), and X-ray crystallography (for bond angles/geometry). For example, single-crystal X-ray studies (e.g., SHELX refinement ) resolve conformational details, while HPLC (>95% purity) ensures product integrity .

Q. What preliminary biological activities have been reported, and how are they assessed?

Initial screenings focus on enzyme inhibition (e.g., kinases) or receptor modulation using in vitro assays (e.g., fluorescence-based binding assays). Activity variations are linked to the triazole-pyridazine motif’s electronic properties, with IC₅₀ values compared to structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields often stem from steric hindrance at the ethyl linker. Strategies include:

  • Solvent optimization : Switching to polar aprotic solvents (e.g., DMSO) to improve solubility.
  • Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura couplings.
  • Temperature gradients : Stepwise heating (40°C → 80°C) to control exothermic side reactions .

Q. How do researchers reconcile contradictory bioactivity data between this compound and its analogs?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the triazole ring). Computational docking (AutoDock Vina) identifies binding pocket interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Cross-referencing with analogs (e.g., thiophene vs. triazole derivatives ) clarifies structure-activity relationships.

Q. What computational methods predict metabolic stability, and how do they align with empirical data?

ADMET prediction tools (e.g., SwissADME) model metabolic pathways, highlighting susceptibility to CYP450 oxidation. Empirical validation uses microsomal stability assays (rat liver microsomes + NADPH), with LC-MS tracking degradation products. Discrepancies often arise from unaccounted protein binding .

Q. How is the compound’s stability under physiological conditions evaluated?

Stability studies involve:

  • pH-dependent degradation : Incubating in buffers (pH 1–9) at 37°C, monitored via UV-Vis spectroscopy.
  • Light sensitivity : Exposure to UV/visible light (ICH Q1B guidelines) to assess photodegradation.
  • Thermal analysis : DSC/TGA identifies decomposition thresholds (>200°C typical for fused heterocycles) .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

Disorder in the ethyl linker or triazole ring is addressed via:

  • Twinned refinement : Using SHELXL’s TWIN/BASF commands .
  • Occupancy optimization : Partitioning disordered atoms with restrained isotropic displacement parameters .

Q. How are synthetic by-products characterized, and what methods mitigate their formation?

By-products (e.g., hydrolyzed carboxamide) are identified via HRMS and 2D NMR (COSY/HSQC). Mitigation includes:

  • Protecting groups : Temporarily shielding reactive sites (e.g., Fmoc for amines).
  • Flow chemistry : Continuous reaction systems to minimize intermediate degradation .

Q. What approaches validate target engagement in cellular models?

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts post-treatment. CRISPR knockouts of putative targets (e.g., kinase genes) are used to isolate compound-specific effects .

Methodological Considerations Table

ChallengeTechniqueKey ParametersReference
Low synthetic yieldCatalyst screeningPd(PPh₃)₄, solvent polarity
Structural disorderX-ray refinementTWIN/BASF in SHELXL
Bioactivity variabilityDocking studiesAutoDock Vina, ΔG binding
Metabolic instabilityMicrosomal assayNADPH cofactor, LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.